molecular formula C22H24N2O3 B11370972 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B11370972
M. Wt: 364.4 g/mol
InChI Key: VYTAPGLDYCPMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an aldehyde under reflux conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenoxyethanone moiety is attached via an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole and phenoxy rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can bind to specific sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenoxyethanone moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to the presence of the phenoxyethanone moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H24N2O3/c1-15-7-8-18(13-16(15)2)26-14-21(25)24-11-9-17(10-12-24)22-23-19-5-3-4-6-20(19)27-22/h3-8,13,17H,9-12,14H2,1-2H3

InChI Key

VYTAPGLDYCPMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.